molecular formula C23H23N3O5 B13792674 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester CAS No. 96722-88-2

1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester

Cat. No.: B13792674
CAS No.: 96722-88-2
M. Wt: 421.4 g/mol
InChI Key: PQLUKUSLPFQJDH-UHFFFAOYSA-N
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Description

1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1h-pyrazole-3,4-dicarboxylic Acid Derivatives: Compounds with similar core structures but different substituents.

    Phenyl-substituted Pyrazoles: Compounds with phenyl groups attached to the pyrazole ring.

Uniqueness

The uniqueness of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-acetamidophenyl)-5-phenyl-, Diethyl Ester lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

96722-88-2

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

diethyl 1-(3-acetamidophenyl)-5-phenylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C23H23N3O5/c1-4-30-22(28)19-20(23(29)31-5-2)25-26(21(19)16-10-7-6-8-11-16)18-13-9-12-17(14-18)24-15(3)27/h6-14H,4-5H2,1-3H3,(H,24,27)

InChI Key

PQLUKUSLPFQJDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=CC(=C2)NC(=O)C)C3=CC=CC=C3

Origin of Product

United States

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